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Overview
Description
LP-661438 is a small molecule drug initially developed by Lexicon Pharmaceuticals, Inc. It functions as a deoxycytidine kinase inhibitor and has been investigated for its potential therapeutic applications in treating neoplasms, immune system diseases, and hemic and lymphatic diseases . The compound’s molecular formula is C23H20FN5O2S, and it has a molecular weight of 449.50 g/mol.
Preparation Methods
The synthesis of LP-661438 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the pyridine-2-carboxamide intermediate: This step involves the reaction of 4-amino-5-fluoro-2-oxopyrimidine with cyclopentylamine under specific conditions to form the intermediate.
Cyclization and coupling reactions: The intermediate undergoes cyclization and coupling reactions with 1-benzothiophen-2-yl and other reagents to form the final product.
Industrial production methods for LP-661438 involve scaling up the laboratory synthesis to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
LP-661438 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a research tool to study the inhibition of deoxycytidine kinase and its effects on cellular processes.
Biology: LP-661438 is used in biological studies to investigate its effects on cell proliferation, apoptosis, and other cellular functions.
Mechanism of Action
LP-661438 exerts its effects by inhibiting deoxycytidine kinase, an enzyme involved in the phosphorylation of deoxycytidine to deoxycytidine monophosphate. This inhibition disrupts the nucleotide metabolism pathway, leading to reduced DNA synthesis and cell proliferation. The molecular targets and pathways involved in this mechanism include the deoxycytidine kinase enzyme and downstream signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
LP-661438 can be compared with other deoxycytidine kinase inhibitors, such as:
Gemcitabine: A nucleoside analog used in chemotherapy that also inhibits deoxycytidine kinase.
Clofarabine: Another nucleoside analog with similar inhibitory effects on deoxycytidine kinase.
Decitabine: A cytidine analog that inhibits DNA methylation and has similar effects on nucleotide metabolism
LP-661438 is unique in its specific chemical structure and its potential therapeutic applications, particularly in the treatment of neoplasms and immune system diseases .
Properties
CAS No. |
1034174-88-3 |
---|---|
Molecular Formula |
C23H20FN5O2S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(1S,3S)-3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)cyclopentyl]-4-(1-benzothiophen-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H20FN5O2S/c24-17-12-29(23(31)28-21(17)25)16-6-5-15(11-16)27-22(30)18-9-14(7-8-26-18)20-10-13-3-1-2-4-19(13)32-20/h1-4,7-10,12,15-16H,5-6,11H2,(H,27,30)(H2,25,28,31)/t15-,16-/m0/s1 |
InChI Key |
YBTIDKMFVSZULE-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1NC(=O)C2=NC=CC(=C2)C3=CC4=CC=CC=C4S3)N5C=C(C(=NC5=O)N)F |
Canonical SMILES |
C1CC(CC1NC(=O)C2=NC=CC(=C2)C3=CC4=CC=CC=C4S3)N5C=C(C(=NC5=O)N)F |
Origin of Product |
United States |
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